Diallyl maleate

Overview

Description

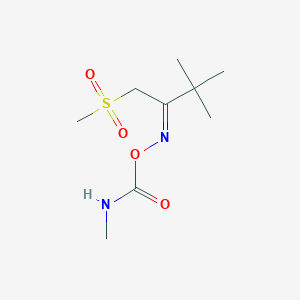

Diallyl maleate is a chemical compound with the molecular formula C10H12O4 . It is a di-propenyl ester of maleic acid and is widely used in the manufacture of resins, adhesives, coatings, and plasticizers . It has potential applications in polyester resins, adhesives, and ion exchange resins. When used at low levels, this compound is an effective agent for the promotion of branching in emulsion polymers .

Synthesis Analysis

The acrylate is modified with diallyl maleic anhydride to make the propionate resin present a spatial network structure, thereby improving the performance of the acrylate resin .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

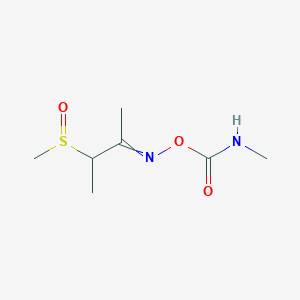

There are three double bonds in the chemical structure of this compound. The acrylate is modified with diallyl maleic anhydride to make the propionate resin present a spatial network structure .Physical And Chemical Properties Analysis

This compound has a melting point of -47 °C and a boiling point of 106-116 °C . It has a density of 1.074 g/mL at 20 °C and a refractive index of n20/D 1.469 . It is soluble in water at 151.2 mg/L at 25°C .Scientific Research Applications

Resin Modification : DAM is used to modify acrylic resins, enhancing their performance. The study by Gong et al. (2022) demonstrated that DAM-modified acrylate resin presented a spatial network structure, leading to improved thermal decomposition temperature and water contact angles of fluorocarbon groups.

Polymer Synthesis : DAM is integral in synthesizing crosslinked architectures. The research by Vlad & Vasiliu (2010) focused on the suspension polymerization of DAM and its copolymers, revealing the influence of synthesis parameters on the structure and properties of the resulting polymers.

Protein Separation : Lan et al. (2019) developed a DAM-based monolithic column for fast separation of intact proteins from human plasma, demonstrating its potential in plasma proteomics research.

Polymerization Studies : DAM has been studied for its polymerization characteristics. Urushido et al. (1979) examined its radical polymerization, providing insights into its reaction mechanisms and structural units.

Medical Research Applications : Research by Stan & Singh (2009) showed that diallyl trisulfide, a related compound, affects androgen receptor function in prostate cancer cells, indicating potential medical applications.

Environmental and Energy Applications : In a study on emissions from diesel engines, Litzinger et al. (2000) found that diethyl maleate, a related compound, effectively reduced particulate emissions, highlighting environmental applications.

Nuclear Track Detectors : Tsuruta et al. (2011) developed DAM-based materials for detecting nuclear tracks, showcasing its use in radiation detection.

Mechanism of Action

Target of Action

Diallyl maleate is a chemical compound with potential applications in polyester resins, adhesives, and ion exchange resins . It is used at low levels as an effective agent for the promotion of branching in emulsion polymers . The primary targets of this compound are the polymer chains in these materials .

Mode of Action

The mode of action of this compound involves the interaction of its three double bonds with the polymer chains . This interaction results in the modification of the polymer structure, leading to the formation of a spatial network structure . This structural change enhances the performance of the polymer .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to polymer synthesis and modification . The interaction of this compound with the polymer chains leads to changes in the polymer structure, affecting the properties of the resulting material .

Pharmacokinetics

This compound has a density of 1.074 g/mL at 20 °C , a boiling point of 106-116 °C/4 mmHg , and a melting point of -47 °C . These properties may influence its bioavailability in specific applications.

Result of Action

The result of the action of this compound is the formation of a spatial network structure in the polymer . This structural modification improves the performance of the polymer, enhancing its properties for use in various applications .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it should be used only in a well-ventilated area . Additionally, it should be stored at a temperature of 2-8°C to maintain its stability and efficacy. Safety precautions, such as the use of personal protective equipment, are also recommended due to its potential toxicity .

Safety and Hazards

Future Directions

The experimental results showed that the thermal decomposition temperature of the acrylic coating film increased by 20.56°C after modification . In addition, the effect of cross-linking density on the water contact angle of the fluorocarbon groups in DFMA when they migrate to the surface of the latex film during drying has been explored . The experimental results show that a higher degree of cross-linking will hinder the migration of fluorocarbon groups to the surface of the resin film .

Biochemical Analysis

Biochemical Properties

Diallyl maleate plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. This compound can act as an inhibitor of these enzymes, thereby affecting the metabolic pathways they regulate. Additionally, this compound has been shown to interact with glutathione S-transferases, enhancing their activity and contributing to the detoxification processes in cells .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses. For instance, this compound can induce the expression of heme oxygenase-1 (HO-1), a key enzyme in the cellular defense mechanism against oxidative damage. This induction is mediated through the activation of the Nrf2 signaling pathway. Furthermore, this compound affects cellular metabolism by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. At the molecular level, this compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, its interaction with cytochrome P450 enzymes results in the inhibition of their catalytic activity, thereby affecting the metabolism of substrates. Additionally, this compound can modulate gene expression by influencing transcription factors such as Nrf2, which regulates the expression of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to this compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of considering temporal factors in experimental designs .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to exert protective effects against oxidative stress and inflammation. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of reactive metabolites and the disruption of cellular homeostasis. Therefore, it is crucial to determine the optimal dosage range to maximize the beneficial effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to detoxification and antioxidant defense. It is metabolized by cytochrome P450 enzymes to form reactive intermediates, which can then be conjugated with glutathione by glutathione S-transferases. This conjugation facilitates the excretion of this compound and its metabolites from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. Additionally, this compound can interact with transporters and binding proteins, facilitating its uptake and distribution within specific cellular compartments. This distribution is crucial for its biological activity, as it determines the concentration of this compound at its sites of action .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It has been observed to localize in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and oxidative stress responses. The presence of targeting signals or post-translational modifications can further direct this compound to specific organelles, enhancing its functional specificity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Properties

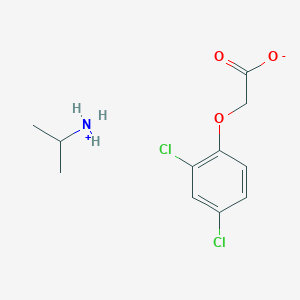

| { "Design of the Synthesis Pathway": "The synthesis of Diallyl maleate can be achieved through an esterification reaction between maleic anhydride and allyl alcohol.", "Starting Materials": [ "Maleic anhydride", "Allyl alcohol", "Catalyst (e.g. sulfuric acid)", "Solvent (e.g. toluene)" ], "Reaction": [ "Dissolve maleic anhydride in the solvent", "Add the catalyst to the solution", "Heat the solution to 60-70°C", "Add allyl alcohol dropwise to the solution while stirring", "Continue stirring and heating the solution for several hours", "Cool the solution and remove the catalyst", "Extract the product with a suitable solvent", "Purify the product by distillation or recrystallization" ] } | |

| 999-21-3 | |

Molecular Formula |

C10H12O4 |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

bis(prop-2-enyl) but-2-enedioate |

InChI |

InChI=1S/C10H12O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-6H,1-2,7-8H2 |

InChI Key |

ZPOLOEWJWXZUSP-UHFFFAOYSA-N |

Isomeric SMILES |

C=CCOC(=O)/C=C\C(=O)OCC=C |

SMILES |

C=CCOC(=O)C=CC(=O)OCC=C |

Canonical SMILES |

C=CCOC(=O)C=CC(=O)OCC=C |

| 999-21-3 | |

physical_description |

Liquid |

Pictograms |

Acute Toxic; Irritant |

synonyms |

Maleic acid diallyl ester |

vapor_pressure |

0.01 mmHg |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of diallyl maleate?

A1: this compound has the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol.

Q2: Are there any spectroscopic data available to characterize this compound?

A2: Yes, Fourier transform infrared spectroscopy (FTIR) has been used to characterize the structure of polymers modified with this compound. [, ] This technique helps identify characteristic functional groups present in the compound.

Q3: Can this compound be used to modify the properties of lithium-ion batteries?

A3: Studies show that adding this compound, in conjunction with tris(trimethylsilyl) borate (TMSB), to the electrolyte of lithium-ion batteries can improve their performance. [] The specific mechanisms underlying this improvement require further investigation.

Q4: What is the impact of this compound on the properties of polypropylene?

A4: this compound acts as a crosslinking agent for polypropylene when combined with organic peroxides. [] The efficiency of crosslinking is influenced by factors such as the concentration of this compound and peroxide, temperature, and reaction time.

Q5: How does this compound behave during polymerization reactions?

A5: this compound exhibits unique behavior in polymerization reactions due to its three double bonds. It can undergo cyclopolymerization, forming cyclic structures within the polymer chain. [] Additionally, it acts as a crosslinking agent in various polymerization systems. [, , , , ]

Q6: What role does this compound play in the emulsion copolymerization of butyl acrylate?

A6: this compound functions as a trifunctional crosslinker in the emulsion copolymerization of butyl acrylate. The amount of this compound and the feeding time significantly influence the resulting polymer's microstructural properties, such as branching, crosslinking density, and gel formation. []

Q7: Can this compound be used to modify polyethylene?

A7: Yes, this compound, along with other polyfunctional monomers, significantly enhances the radiation crosslinking of polyethylene. [, ] This process leads to improved physical properties, including tensile strength, elongation, and modulus.

Q8: What are some applications of this compound in pressure-sensitive adhesives (PSAs)?

A8: this compound is used as a crosslinking agent in PSAs to enhance plasticizer resistance. [] This characteristic is particularly beneficial for applications where the PSA is applied over plasticizer-containing vinyl films, allowing for clean peeling.

Q9: Are there any reported uses of this compound in agricultural applications?

A9: Research indicates that adducts formed from the reaction of this compound and thiocarboxylic acids exhibit pesticidal properties. [] This finding suggests potential applications for this compound derivatives in agriculture.

Q10: How does this compound contribute to the oxygen barrier properties of poly(ethylene terephthalate) (PET) films?

A10: this compound, as a component of a multi-monomer coating, enhances the oxygen barrier properties of PET films. [] The crosslinking facilitated by this compound and the presence of carboxylic acid groups within the coating contribute to this improved barrier performance.

Q11: What is known about the toxicity of this compound?

A11: Studies using the nematode Caenorhabditis elegans show that this compound exhibits toxicity at the µg L-1 level. [] Exposure to this compound can lead to developmental toxicity, oxidative damage, and neurotoxicity in these organisms.

Q12: Are there any concerns regarding the environmental impact of this compound?

A12: The ecotoxicological effects of this compound, particularly its impact on aquatic organisms, require further investigation. [] Developing strategies for responsible use and waste management of this compound-containing materials is crucial to mitigate potential environmental risks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.